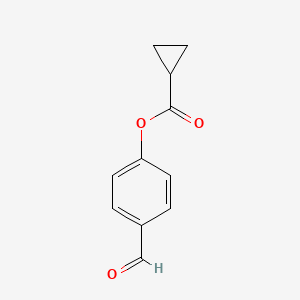
4-Formylphenyl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formylphenyl cyclopropanecarboxylate is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a cyclopropanecarboxylate moiety. It is commonly used in proteomics research and various synthetic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl cyclopropanecarboxylate typically involves the reaction of 4-formylphenylboronic acid with cyclopropanecarboxylic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-Formylphenyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: 4-Carboxyphenyl cyclopropanecarboxylate.
Reduction: 4-Hydroxymethylphenyl cyclopropanecarboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Formylphenyl cyclopropanecarboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Formylphenyl cyclopropanecarboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the cyclopropanecarboxylate moiety can undergo ring-opening reactions under acidic or basic conditions . These interactions can modulate the activity of enzymes and other biological molecules, making the compound useful in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Formylphenylboronic acid: Similar structure but with a boronic acid group instead of a cyclopropanecarboxylate moiety.
4-Formylphenylacetic acid: Contains an acetic acid group instead of a cyclopropanecarboxylate moiety.
4-Formylphenylpropanoic acid: Contains a propanoic acid group instead of a cyclopropanecarboxylate moiety.
Uniqueness
4-Formylphenyl cyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts distinct chemical properties and reactivity compared to its analogs. The strain in the cyclopropane ring can influence the compound’s reactivity and its interactions with other molecules .
Eigenschaften
IUPAC Name |
(4-formylphenyl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-7-8-1-5-10(6-2-8)14-11(13)9-3-4-9/h1-2,5-7,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPSRGQJZYJXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide](/img/structure/B2465933.png)
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2465934.png)
![2-(2-Methoxyphenyl)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one](/img/structure/B2465935.png)
![N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide](/img/structure/B2465936.png)
![2-FLUORO-N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2465940.png)

![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2465947.png)


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2465951.png)
![4-fluoro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2465952.png)
![1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2465954.png)
![8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2465956.png)

